molecular formula C7H6BNO2 B595844 (5-Ethynylpyridin-3-yl)boronic acid CAS No. 1206681-16-4

(5-Ethynylpyridin-3-yl)boronic acid

Cat. No. B595844
CAS RN: 1206681-16-4
M. Wt: 146.94
InChI Key: YKQLPIXFNRXRDD-UHFFFAOYSA-N
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Description

“(5-Ethynylpyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H6BNO2 . It is a white to yellow solid and has a molecular weight of 146.93900 . The IUPAC name for this compound is 5-ethyl-3-pyridinylboronic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C7H6BNO2 . The InChI code for this compound is 1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5,10-11H,1H3 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. They are used as building blocks and synthetic intermediates . They are involved in Pd-catalyzed C─C Suzuki-Miyaura couplings, Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 146.93900 . Its exact mass is 151.0804587 g/mol and its monoisotopic mass is also 151.0804587 g/mol . It has a topological polar surface area of 53.4 Ų .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Boronic acids, including derivatives similar to (5-Ethynylpyridin-3-yl)boronic acid, have seen a steady increase in their incorporation into medicinal chemistry efforts due to several desirable properties. These include potentially enhancing the potency of drugs and/or improving their pharmacokinetic profiles. The review by Plescia and Moitessier (2020) highlights the discovery processes of boronic acid drugs, underscoring boron's role in natural products and current drugs, and the synthetic advancements facilitating their inclusion in organic compounds (Plescia & Moitessier, 2020).

Sensor Development

Boronic acids are key in developing chemical sensors due to their ability to bind reversibly and covalently with Lewis bases and polyols. Bian et al. (2019) reviewed boronic acid sensors with double recognition sites, which due to their dual sites, exhibit improved binding affinity and selectivity for various analytes, including carbohydrates and ions (Bian et al., 2019).

Water Treatment and Desalination

The role of boronic acids in water treatment, particularly in the removal of boron in seawater desalination applications, is critical. Tu et al. (2010) provided a comprehensive review on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes, highlighting the physicochemical properties and rejection mechanisms of boron in seawater desalination (Tu, Nghiem, & Chivas, 2010).

Fungal Biology

Boron-containing compounds (BCCs) have notable effects on the fungal kingdom, including antifungal properties, which are beneficial in various applications from environmental protection to controlling human infections. Estevez-Fregoso et al. (2021) reviewed the identification, synthesis, and testing of novel synthetic BCCs for their effectiveness as antifungal agents and their impact on pathogen species (Estevez-Fregoso et al., 2021).

New Drug Design

The unique properties of boron, straddling the line between metals and non-metals, make it suitable for a variety of applications in drug design. Ciani and Ristori (2012) discussed the potential of boron-based systems in providing innovative drugs, highlighting the need for further investigation into boronated compounds for drug design (Ciani & Ristori, 2012).

Mechanism of Action

Target of Action

5-Ethynylpyridin-3-ylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, 5-Ethynylpyridin-3-ylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 5-Ethynylpyridin-3-ylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic compounds .

Pharmacokinetics

Its use in the sm coupling reaction suggests that it has a high reactivity and can readily interact with other compounds in the reaction environment

Result of Action

The primary result of the action of 5-Ethynylpyridin-3-ylboronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science .

Action Environment

The action of 5-Ethynylpyridin-3-ylboronic acid is influenced by various environmental factors. The SM coupling reaction, for instance, requires specific reaction conditions, including the presence of a palladium catalyst and a suitable base . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other compounds in the reaction mixture .

Safety and Hazards

The safety data sheets for boronic acids suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

(5-ethynylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQLPIXFNRXRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745109
Record name (5-Ethynylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206681-16-4
Record name (5-Ethynylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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